

# Application Notes and Protocols for Aziridination using Copper Acetylacetonate Catalyst

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Compound of Interest		
Compound Name:	Copper acetylacetonate	
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This document provides a detailed protocol for the synthesis of N-tosylaziridines from olefins utilizing copper(II) acetylacetonate [Cu(acac)<sub>2</sub>] as a catalyst and [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source. This method offers a straightforward and effective approach for the construction of the aziridine ring, a valuable structural motif in medicinal chemistry and organic synthesis.

## Introduction

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to afford a variety of functionalized amines. The copper-catalyzed aziridination of olefins is a powerful and widely used method for their preparation. Copper(II) acetylacetonate is an air-stable, inexpensive, and commercially available catalyst that can effectively promote this transformation. The reaction typically proceeds via a nitrene transfer mechanism from PhI=NTs to the olefin.

# **Reaction Principle**

The overall transformation involves the copper-catalyzed transfer of a tosylnitrene group from PhI=NTs to an olefin, forming the corresponding N-tosylaziridine and iodobenzene as a



byproduct. While Cu(II) acetylacetonate is used as the precatalyst, the active catalytic species is believed to be a Cu(I) complex that enters a Cu(I)/Cu(III) catalytic cycle.

## **Data Presentation**

The following table summarizes the performance of the copper(II) acetylacetonate catalyzed aziridination with various olefin substrates. The data is compiled from representative literature, and yields may vary based on specific reaction conditions and the purity of reagents.

Entry	Olefin Substrate	Product	Yield (%)
1	Styrene	N-Tosyl-2- phenylaziridine	85
2	4-Methylstyrene	N-Tosyl-2-(p- tolyl)aziridine	88
3	4-Chlorostyrene	N-Tosyl-2-(4- chlorophenyl)aziridine	75
4	trans-β-Methylstyrene	trans-N-Tosyl-2- methyl-3- phenylaziridine	72
5	Cyclohexene	7-Tosyl-7- azabicyclo[4.1.0]hepta ne	65
6	1-Octene	N-Tosyl-2- hexylaziridine	55

# **Experimental Protocols**

This section provides a detailed experimental protocol for the aziridination of styrene as a representative example.

Materials and Equipment:

Copper(II) acetylacetonate [Cu(acac)<sub>2</sub>]



- [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
- Styrene
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for organic synthesis
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

#### Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add copper(II) acetylacetonate (0.02 mmol, 2 mol%). The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
- Addition of Reagents: Under the inert atmosphere, add anhydrous dichloromethane (5 mL) to the flask. Stir the mixture until the catalyst dissolves. To this solution, add styrene (1.0 mmol, 1.0 equiv.).
- Initiation of Reaction: Add [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 mmol,
   1.1 equiv.) to the reaction mixture in one portion.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the
  reaction can be monitored by thin-layer chromatography (TLC) by observing the
  consumption of the starting olefin and the appearance of the product spot. The reaction is
  typically complete within 2-4 hours.
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.







 Purification: The crude residue is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-tosyl-2phenylaziridine.

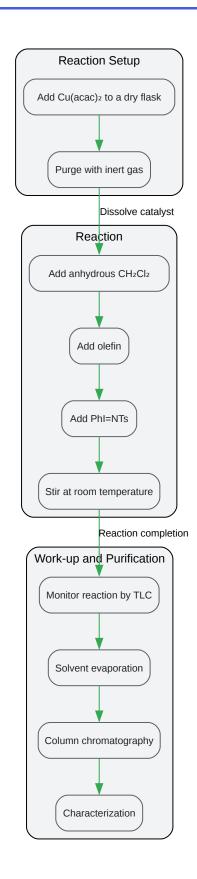
Characterization of N-Tosyl-2-phenylaziridine:

The purified product should be characterized by standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its identity and purity.

# Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the copper-catalyzed aziridination reaction.





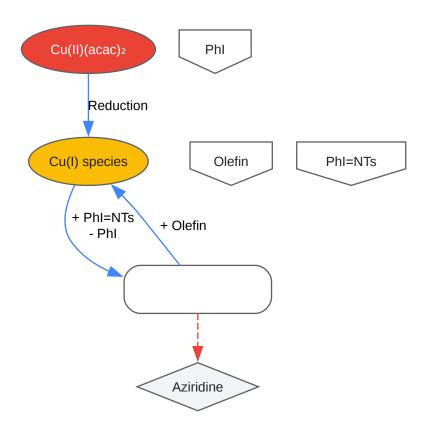
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Caption: General workflow for Cu(acac)2 catalyzed aziridination.



# **Proposed Catalytic Cycle**

The diagram below outlines a simplified proposed catalytic cycle for the copper-catalyzed aziridination, highlighting the key intermediates.



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Caption: Simplified catalytic cycle for copper-catalyzed aziridination.

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